REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].CN(C=O)C.Cl>C1(C)C=CC=CC=1.CN(C)C1C=CN=CC=1.O.N1C=CC=CC=1>[CH3:5][O:6][C:7]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([O:11][C:8]([CH3:12])([CH3:9])[CH3:7])=[O:10]
|
Name
|
|
Quantity
|
67.6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC=C1OC
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
528 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
86.6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
Stir the solution for 1 h at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in dichloromethane (528 mL)
|
Type
|
TEMPERATURE
|
Details
|
Warm the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
add tert-butyl alcohol (203.4 mL)
|
Type
|
STIRRING
|
Details
|
stir the mixture 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
WASH
|
Details
|
wash the organic phase with 0.5 N hydrochloric acid (2×30 mL)
|
Type
|
WASH
|
Details
|
Wash the organic phase with 15% potassium carbonate, water, and brine
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the organic phase in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)OC(C)(C)C)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 166% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |